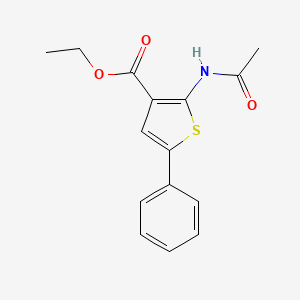

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate

Description

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetylamino group, a phenyl group, and an ethyl ester group attached to the thiophene ring

Properties

IUPAC Name |

ethyl 2-acetamido-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-3-19-15(18)12-9-13(11-7-5-4-6-8-11)20-14(12)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGZQAIFBQTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Intermediate Synthesis

The synthesis begins with the preparation of ethyl 2-amino-5-phenylthiophene-3-carboxylate (7 ), a critical intermediate, via the Gewald reaction. This one-pot condensation involves ethyl cyanoacetate (107 mL, 1.0 mol), 2-phenylacetaldehyde (116 mL, 1.0 mol), elemental sulfur (32 g, 1.0 mol), and diethylamine (80 mL) in ethanol (200 mL) at room temperature for 14 hours. The reaction proceeds through a Knoevenagel condensation between the aldehyde and cyanoacetate, followed by sulfur-mediated cyclization to form the thiophene ring. The intermediate precipitates upon cooling, yielding 89% after filtration and washing.

Key reaction parameters:

- Solvent : Ethanol (protic medium enhances cyclization).

- Catalyst : Diethylamine (base for deprotonation and sulfur activation).

- Temperature : Ambient conditions (avoids side reactions from excessive heating).

N-Acetylation of the 2-Amino Intermediate

The intermediate 7 undergoes N-acetylation to introduce the acetamido group. In a chilled (0°C) dichloromethane (DCM) solution, acetic acid (2 mmol) is activated by methanesulfonyl chloride (0.184 mL, 2.4 mmol) and triethylamine (0.612 mL, 4.4 mmol) over 30 minutes. Intermediate 7 (543 mg, 2.2 mmol) is then added, and the mixture is stirred at room temperature for 2 hours. Workup involves dilution with DCM, sequential washing with 1N HCl and saturated NaHCO3, and drying over Na2SO4. The crude product is purified via recrystallization, yielding 59% of this compound.

Critical considerations :

- Activation method : Methanesulfonyl chloride generates a reactive mixed anhydride, enabling efficient acylation without requiring acetyl chloride.

- Solvent choice : DCM’s low polarity minimizes side reactions (e.g., ester hydrolysis).

Optimization and Mechanistic Insights

Yield Optimization Strategies

Yields for the acetylation step vary with substituents on the acylating agent. For example, benzoyl derivatives (e.g., 1a ) achieve 53–69% yields, while bulkier acyl groups (e.g., 4-cyanobenzamido, 1f ) show higher yields (69%) due to reduced steric hindrance during nucleophilic attack. The acetamido derivative (1d ) achieves a moderate 59% yield, attributable to the smaller size of the acetyl group facilitating faster reaction kinetics.

Alternative Synthetic Approaches

A one-pot Gewald-acylation protocol has been reported for analogous compounds, combining the Gewald reaction and acylation in a single step under mild conditions. However, this method remains untested for 5-phenyl derivatives and may require optimization to match the efficiency of the stepwise approach (e.g., adjusting stoichiometry or catalyst loading).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (300 MHz, DMSO-d6) : δ 10.87 (s, 1H, NH), 7.64–7.62 (m, 2H, Ar–H), 7.52 (s, 1H, Ar–H), 4.29–4.27 (m, 2H, CH2), 2.15 (s, 3H, COCH3), 1.32–1.29 (m, 3H, CH3).

- 13C NMR (75 MHz, CDCl3) : δ 170.2 (C=O, acetamido), 166.0 (C=O, ester), 143.5 (C-2), 128.9–125.5 (aryl carbons), 60.0 (CH2), 21.7 (COCH3), 14.5 (CH3).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ is observed at m/z 290.0921 (calculated 290.0954 for C15H16NO3S), confirming the molecular formula.

Comparative Analysis of Synthetic Methods

The stepwise method offers superior reproducibility and scalability, critical for industrial applications, while one-pot protocols reduce solvent use and processing time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential to treat neurological disorders and other diseases.

Case Study: Antimalarial Activity

A study highlighted the efficacy of compounds derived from this scaffold as inhibitors of the enzyme aspartate transcarbamoylase (ATCase), which is a promising target for antimalarial drug development. The compounds demonstrated significant inhibition with IC50 values ranging from 1.59 µM to 5.69 µM, suggesting their potential as therapeutic agents against malaria .

Organic Synthesis

This compound is utilized extensively in organic chemistry as a versatile building block for synthesizing complex molecules. It allows chemists to create various derivatives that can be tailored for specific biological activities.

Synthesis Example

The synthesis involves reactions with activated nitriles and sulfur in the presence of bases, which yield substituted thiophene derivatives. These derivatives can further be modified to enhance their biological activity .

Material Science

In material science, this compound is explored for its potential applications in creating conductive polymers. Such materials are essential in developing electronic devices due to their unique electrical properties.

Biological Research

The compound has shown promise in biological research, particularly regarding its effects on cellular processes. Studies have indicated that it may possess anticancer properties, making it a subject of interest for cancer research.

In Vitro Studies

Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating its robust anticancer properties.

In Vivo Studies

Animal models treated with derivatives of this compound exhibited improved hematological parameters compared to untreated controls, suggesting protective effects against chemotherapy-induced myelosuppression.

Analytical Chemistry

This compound is also used as a standard reference material in analytical methods. Its consistent chemical properties help ensure accuracy and reliability in experimental results across various studies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the acetylamino and phenyl groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

- Thiophene-2-carboxylic acid ethyl ester

- 2-Amino-5-phenyl-thiophene-3-carboxylic acid ethyl ester

- 2-Acetylamino-3-phenylthiophene

Uniqueness

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 273.32 g/mol. The compound features a thiophene ring, an acetamido group, and a carboxylate moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with cell proliferation, potentially exerting anticancer effects. For instance, it may target pathways involved in tumor growth and metastasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.4 |

| MCF-7 (breast) | 22.1 |

| A549 (lung) | 18.7 |

These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. The following table summarizes its activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

- In Vitro Cytotoxicity Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed in HeLa cells, with an IC50 value of 15.4 µM.

- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of the compound, it was found to inhibit the growth of Staphylococcus aureus at a MIC of 32 µg/mL. This indicates potential for development into an antimicrobial therapeutic agent.

Q & A

Q. What established synthetic methodologies are used to prepare Ethyl 2-acetamido-5-phenylthiophene-3-carboxylate?

The compound is synthesized via Gewald thiophene synthesis or modified Knoevenagel condensation . For example:

- Gewald route : Condensation of ethyl 2-aminothiophene-3-carboxylate derivatives with carbonyl compounds (e.g., ketones or aldehydes) in a three-component reaction involving sulfur and a base .

- Knoevenagel modification : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by condensation with substituted benzaldehydes in toluene with piperidine/acetic acid catalysis (5–6 hours, 72–94% yield). Adjust molar ratios (10:11 mmol) and solvent polarity to optimize regioselectivity .

Q. Which spectroscopic techniques are essential for structural confirmation?

A multi-technique approach is critical:

- IR spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.

- ¹H/¹³C NMR : Resolves thiophene protons (δ 6.5–7.5 ppm), acetamido methyl groups (δ 2.1–2.3 ppm), and phenyl substituents. Overlapping signals may require 2D NMR (COSY, HSQC).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (±5 ppm accuracy).

- X-ray crystallography : For crystalline derivatives, SHELXL refines bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting NOE correlations during conformational analysis be resolved?

Discrepancies between observed Nuclear Overhauser Effect (NOE) data and predicted conformers require:

- Dynamic NMR studies : Variable-temperature ¹H NMR to assess rotational barriers (e.g., around the acetamido-thiophene bond).

- Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) to identify low-energy conformers. Compare with X-ray structures of analogs refined via SHELXL .

- Solvent effects : Analyze NOE patterns in different solvents (DMSO vs. CDCl₃) to account for polarity-driven conformational shifts.

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiophene ring?

Regiochemical control depends on electronic and steric factors:

- Electronic modulation : Electron-withdrawing groups (e.g., acetamido at C2) direct electrophiles to C5 via resonance deactivation.

- Steric guidance : Bulky substituents at C4 block undesired positions. Use Lewis acids (e.g., AlCl₃) to stabilize transition states.

- In situ monitoring : Raman spectroscopy tracks intermediate σ-complex formation. Computational Fukui indices (Gaussian) predict reactive sites .

Q. How to reconcile discrepancies between experimental and computational LogP values?

When experimental LogP (shake-flask method) deviates from predicted XlogP:

- Solvation analysis : Conduct molecular dynamics simulations (AMBER force field) to compare solvation shells.

- Protonation state verification : Use pH-metric titration to confirm dominant ionization states.

- Substituent effects : Apply comparative molecular field analysis (CoMFA) to evaluate π-π interactions from phenyl groups .

Q. What crystallographic methods resolve disorder in the acetamido side chain?

For disordered regions in X-ray structures:

- Multi-conformer refinement : Use SHELXL to model alternative positions with occupancy factors.

- Hydrogen-bonding analysis : Identify stabilizing interactions (e.g., N–H···O=C) to constrain plausible conformers.

- Complementary techniques : Pair with solid-state NMR to validate dynamic disorder .

Methodological Considerations

Q. How to optimize reaction yields in Knoevenagel condensations?

- Catalyst screening : Test bases (piperidine, DBU) and acids (acetic, p-TsOH) for kinetic control.

- Solvent selection : Toluene minimizes side reactions vs. polar aprotic solvents.

- Realtime monitoring : TLC (hexane/EtOAc) tracks progress; recrystallization (ethanol) purifies products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.